molecular formula C31H43N3O10 B12755700 Carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester CAS No. 129230-02-0

Carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester

Cat. No.: B12755700
CAS No.: 129230-02-0
M. Wt: 617.7 g/mol
InChI Key: ZJUIACXULIBYQJ-UHFFFAOYSA-N
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Description

Carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a carbamate group, a piperazine ring, and multiple methoxybenzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzoyl groups through acylation reactions. The final step involves the formation of the carbamate ester by reacting the intermediate with carbamic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another compound with a similar structural motif but different functional groups.

    1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-ylmethyl N-(4-methylpentan-2-yl)carbamate: Shares the piperazine and methoxybenzoyl groups but differs in the carbamate ester.

Uniqueness

Carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

129230-02-0

Molecular Formula

C31H43N3O10

Molecular Weight

617.7 g/mol

IUPAC Name

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(2,2-dimethylpropyl)carbamate

InChI

InChI=1S/C31H43N3O10/c1-31(2,3)18-32-30(37)44-17-21-16-33(28(35)19-12-22(38-4)26(42-8)23(13-19)39-5)10-11-34(21)29(36)20-14-24(40-6)27(43-9)25(15-20)41-7/h12-15,21H,10-11,16-18H2,1-9H3,(H,32,37)

InChI Key

ZJUIACXULIBYQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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